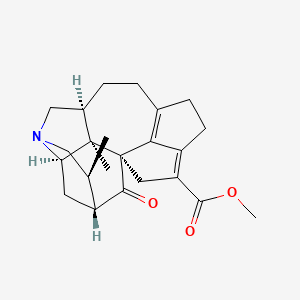
1-Propanone, 1-(2-amino-4-chlorophenyl)-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
I found some information related to methanone compounds , but none specifically about “1-Propanone, 1-(2-amino-4-chlorophenyl)-2-methyl-”.
Molecular Structure Analysis
There is a reference to a compound “1-Propanone, 2-amino-1-(4-chlorophenyl)-, hydrochloride (1:1)” in the CAS Common Chemistry database , which might be related, but the specific molecular structure of “1-Propanone, 1-(2-amino-4-chlorophenyl)-2-methyl-” was not found.
Physical And Chemical Properties Analysis
There is a patent that discusses processes for producing optically active 2-amino-1-phenylethanol derivatives, which might be related to “1-Propanone, 1-(2-amino-4-chlorophenyl)-2-methyl-”, but the specific physical and chemical properties were not mentioned.
Propiedades
IUPAC Name |
1-(2-amino-4-chlorophenyl)-2-methylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-6(2)10(13)8-4-3-7(11)5-9(8)12/h3-6H,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBKPIYEMKCQPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=C(C=C(C=C1)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Thia-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,10-pentaene](/img/structure/B580225.png)
![5-bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B580226.png)



![[2-(2,2,2-Trifluoroethoxy)-phenoxy]-acetaldehyde](/img/structure/B580234.png)

![4,6-Dichloro-3-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B580236.png)





